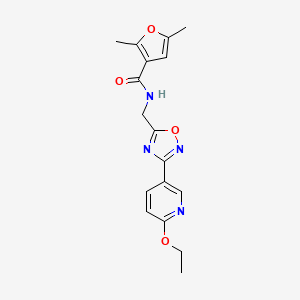

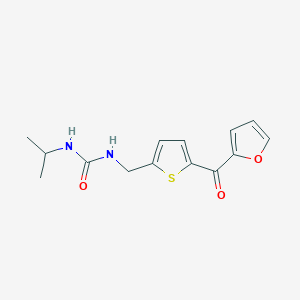

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest involves functionalities related to furan and thiophene, both of which are significant in various chemical syntheses and applications. Its complex structure suggests potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related furan and thiophene derivatives often involves multicomponent reactions. For instance, Sayahi et al. (2015) describe a multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcasing the versatility of furan and thiophene compounds in synthetic chemistry (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

Molecular Structure Analysis

Crystal structures of furan and thiophene derivatives reveal insights into their stereochemical arrangements, which can affect their chemical reactivity and properties. Borisova et al. (2016) investigated the stereochemical peculiarities of certain furan and thiophene derivatives, offering a glimpse into the molecular complexity of such compounds (Borisova, Toze, Yagafarov, Zubkov, Dorovatovskii, Zubavichus, & Khrustalev, 2016).

Chemical Reactions and Properties

Furan and thiophene derivatives participate in various chemical reactions, reflecting their chemical properties. Hatanaka, Ohki, & Tatsumi (2010) detailed the C-H bond activation and borylation of furans and thiophenes, highlighting the reactivity of these rings in synthetic applications (Hatanaka, Ohki, & Tatsumi, 2010).

Scientific Research Applications

Organosilicon Synthesis of Isocyanates This study describes a method for synthesizing isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series, which could be relevant for developing compounds with similar structures to "1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea" (Lebedev et al., 2006).

Synthesis of Substituted Furan- and Thiophen-2-carbaldehydes This research demonstrates the Vilsmeier formylation to prepare heterocyclic 2-carbaldehydes and -2-[2H]carbaldehydes, providing a foundation for the synthesis of complex molecules incorporating furan and thiophene units (Chadwick et al., 1973).

Thio-sugars Derivatives The study on thio-sugars derivatives, including pyrolysis and reaction analysis of glucopyranoside analogs, offers insights into the behavior of sulfur-containing heterocycles, which might be extrapolated to the synthesis and reactivity of compounds like "1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea" (Hull & Owen, 1977).

Reaction between Furan- or Thiophene-2-carbonyl Chloride and Isocyanides This research details a multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcasing the potential for creating complex molecular architectures through the combination of furan or thiophene units with other reactive groups (Sayahi et al., 2015).

Mechanism of Action

Target of Action

Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes.

Mode of Action

These compounds interact with the active sites of their target enzymes, leading to inhibition of the enzymes’ activities

Biochemical Pathways

The inhibition of AChE and BChE can affect cholinergic signaling, which is vital in both central and peripheral nervous systems . Urease plays a key role in the urea cycle, and its inhibition can disrupt this process.

Result of Action

The inhibition of target enzymes can lead to changes in the associated biochemical pathways, potentially resulting in therapeutic effects. For instance, AChE inhibitors are used in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9(2)16-14(18)15-8-10-5-6-12(20-10)13(17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJAVBZDIJUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)